molecular formula C10H9BrO3 B1532686 4-Bromo-3-methoxycinnamic acid CAS No. 924271-33-0

4-Bromo-3-methoxycinnamic acid

Cat. No. B1532686
CAS RN: 924271-33-0
M. Wt: 257.08 g/mol
InChI Key: NZBZIWVGKOEFAF-HWKANZROSA-N
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Description

4-Bromo-3-methoxycinnamic acid is an organic compound . It has been used in the preparation of various other compounds .


Synthesis Analysis

The synthesis of 4-Bromo-3-methoxycinnamic acid or similar compounds has been described in several studies . For instance, one study describes the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methoxycinnamic acid contains a total of 23 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .


Chemical Reactions Analysis

4-Bromo-trans-cinnamic acid has been shown to undergo a photo-induced head-to-head [2 + 2] cycloaddition reaction in addition to a reversible phase transition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-methoxycinnamic acid include a molecular weight of 257.08 g/mol. The compound contains a total of 23 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .

Safety and Hazards

Safety data sheets suggest that 4-Bromo-3-methoxycinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Bromo-3-methoxycinnamic acid is a useful intermediate and a useful scaffold in the synthesis of complex compounds . It has potential applications in the field of pharmaceutical testing .

properties

IUPAC Name

(E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBZIWVGKOEFAF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxycinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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